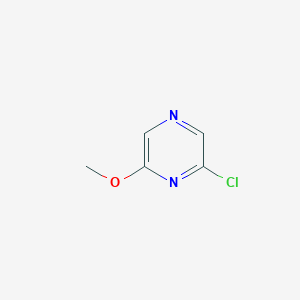

2-Chloro-6-methoxypyrazine

Beschreibung

Significance of Pyrazine (B50134) Heterocycles in Advanced Chemical Synthesis and Medicinal Chemistry

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in the realm of medicinal chemistry and advanced synthesis. mdpi.comtandfonline.com The unique electronic properties conferred by the two nitrogen atoms allow pyrazine rings to engage in a variety of molecular interactions, including hydrogen bonding and polar interactions, which are crucial for binding to biological targets like proteins. acs.org This makes the pyrazine core a common feature in many biologically active compounds. mdpi.com

The pyrazine framework is present in numerous FDA-approved drugs, demonstrating its therapeutic relevance. pharmablock.com These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. mdpi.comtandfonline.comresearchgate.net The ability of the pyrazine nucleus to serve as a bioisostere for other aromatic rings like benzene (B151609) or pyridine (B92270) allows medicinal chemists to fine-tune the properties of drug candidates. pharmablock.com Beyond pharmaceuticals, pyrazine derivatives are instrumental in the development of new materials and catalysts. tandfonline.comresearchgate.net

| Drug Name | Therapeutic Application |

|---|---|

| Amiloride | Potassium-sparing diuretic |

| Pazinaclone | Anxiolytic |

| Zopiclone | Hypnotic (for insomnia) |

| Eszopiclone | Hypnotic (for insomnia) |

| Varenicline (B1221332) | Smoking cessation aid |

| Telaprevir | HCV Protease Inhibitor |

| Selexipag | Pulmonary arterial hypertension treatment |

Contextualization of 2-Chloro-6-methoxypyrazine as a Versatile Synthetic Intermediate

This compound serves as a highly valuable intermediate in organic synthesis due to the differential reactivity of its substituents. The chlorine atom can be readily displaced or participate in cross-coupling reactions, while the methoxy (B1213986) group can also be manipulated, allowing for sequential and controlled modifications of the pyrazine core. This versatility enables chemists to introduce a variety of functional groups onto the pyrazine ring, paving the way for the synthesis of a diverse library of compounds.

A prime example of its utility is in the synthesis of complex molecules and potential new chemical entities. For instance, it is a key starting material in the synthesis of varenicline, a medication used for smoking cessation. chemicalbook.comgoogle.comgoogleapis.comgoogle.comnewdrugapprovals.org The synthesis of varenicline often involves the construction of a complex polycyclic system, and the pyrazine ring, derived from intermediates like this compound, is a crucial component of the final active pharmaceutical ingredient. chemicalbook.comgoogle.comgoogleapis.comgoogle.comnewdrugapprovals.org

Furthermore, this compound is employed in the synthesis of energetic materials. It is a precursor in a multi-step synthesis to produce 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), an insensitive high explosive with favorable thermal stability. osti.govosti.gov This synthesis highlights the compound's ability to undergo further functionalization, such as nitration and amination, to yield highly substituted pyrazine derivatives. osti.govosti.gov

| Reaction Type | Description | Application Example |

|---|---|---|

| Nucleophilic Aromatic Substitution | The chlorine atom is displaced by a nucleophile. | Synthesis of various substituted pyrazines. |

| Cross-Coupling Reactions | The C-Cl bond participates in reactions like Suzuki or Buchwald-Hartwig couplings to form new C-C or C-N bonds. | Building block for complex pharmaceutical intermediates. |

| Nitration | Introduction of nitro groups onto the pyrazine ring. | Intermediate in the synthesis of energetic materials like LLM-105. osti.govosti.gov |

| Amination | Displacement of the chlorine with an amine. | Synthesis of aminopyrazine derivatives for medicinal chemistry. |

Historical Development and Current Research Trends in Chloromethoxypyrazine Chemistry

The study of pyrazines dates back to the 19th century, but the development of specifically substituted derivatives like this compound is a more recent advancement driven by the needs of modern synthetic chemistry. The synthesis of this compound itself can be achieved by reacting 2,6-dichloropyrazine (B21018) with sodium methoxide (B1231860). osti.govgoogle.com This straightforward preparation from a commercially available starting material has contributed to its widespread use. osti.gov

Current research trends involving this compound and related compounds continue to focus on their application as building blocks in medicinal chemistry and materials science. The development of novel pyrazine-based compounds with potential anticancer activity is an active area of investigation. nih.gov Researchers are exploring new synthetic routes to create libraries of pyrazine derivatives for high-throughput screening against various biological targets. The unique electronic properties of the pyrazine ring, which can be further tuned by substituents like the chloro and methoxy groups, make these compounds attractive for designing molecules with specific functions.

The exploration of trifluoromethoxy-substituted pyrazines, which are analogous to methoxypyrazines, highlights a current trend of using fluorine-containing groups to modulate the properties of organic molecules for pharmaceutical applications. mdpi.com This suggests that derivatives of this compound, where the methoxy group is replaced by other functional moieties, will continue to be valuable tools for chemists.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSSFRJLOZQOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452021 | |

| Record name | 2-Chloro-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33332-30-8 | |

| Record name | 2-Chloro-6-methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33332-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Methoxypyrazine and Its Analogues

Established Synthetic Pathways to Halogenated and Methoxylated Pyrazines

The preparation of functionalized pyrazines relies on a set of established chemical transformations, primarily nucleophilic substitution and halogenation reactions. These methods allow for the controlled introduction of various substituents onto the pyrazine (B50134) core.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrazine chemistry. The electron-deficient pyrazine system is highly activated towards attack by nucleophiles, a reactivity that is further enhanced by the presence of electron-withdrawing groups like halogens. dovepress.comacs.org This allows for the displacement of leaving groups, typically halogens, by a variety of nucleophiles including alkoxides, amines, and thiols. nih.govnih.gov

Studies on 2-substituted 3,5-dichloropyrazines have revealed that the regioselectivity of nucleophilic attack is influenced by the electronic nature of the substituent at the 2-position. acs.org An electron-withdrawing group directs the incoming nucleophile to the 5-position, whereas an electron-donating group directs it to the 3-position. acs.org This principle is fundamental in planning the synthesis of multi-substituted pyrazines. The reaction of halogenated pyrazines with sodium methoxide (B1231860) to introduce a methoxy (B1213986) group is a classic example of this type of transformation. icm.edu.plbeilstein-journals.org

The table below illustrates the versatility of nucleophilic aromatic substitution on various pyrazine substrates.

| Starting Material | Nucleophile | Product | Yield | Reference |

| 8-chloro- nih.govtandfonline.comgoogle.comtriazolo[4,3-a]pyrazine | 2-Trifluoromethylaniline | N-(2-(Trifluoromethyl)phenyl)- nih.govtandfonline.comgoogle.comtriazolo[4,3-a]pyrazin-8-amine | 75% | nih.gov |

| 2,6-Dichloropyrazine (B21018) | Sodium Methoxide | 2-Chloro-6-methoxypyrazine | >95% | beilstein-journals.orgosti.gov |

| 2,6-Dichloropyrazine | Sodium Methoxide (excess) | 2,6-Dimethoxypyrazine | - | icm.edu.pl |

| 2-chloro-5-(trichloromethoxy)pyrazine | Diethylamine | No reaction at RT, destruction upon heating | - | nih.gov |

The introduction of chlorine atoms onto the pyrazine ring is a critical step in the synthesis of many important intermediates. Direct chlorination methods often involve reacting the pyrazine substrate with potent chlorinating agents. For instance, pyrazine can be chlorinated with chlorine gas in dimethylformamide (DMF) to yield 2-chloropyrazine (B57796) or 2,3-dichloropyrazine, depending on the equivalents of chlorine used. thieme-connect.de Similarly, sulfuryl chloride is an effective reagent for this transformation. thieme-connect.de

Vapor-phase chlorination represents another direct approach. Reacting pyrazine vapor with chlorine gas, often in the presence of water vapor or an inert diluent like nitrogen, at high temperatures (300-600 °C) can produce 2-chloropyrazine in good yields. google.comgoogle.com While effective, these methods can require harsh conditions and sometimes lead to mixtures of products. google.com

Indirect methods can also be employed. A common strategy involves the conversion of a hydroxypyrazine to a chloropyrazine using reagents like phosphorus oxychloride (POCl₃). gla.ac.ukresearchgate.net This reaction is a standard method for replacing hydroxyl groups on heteroaromatic rings with chlorine atoms. Large-scale, solvent-free procedures using equimolar amounts of POCl₃ have been developed to make this process more environmentally friendly and safer. researchgate.net

The following table summarizes various chlorination strategies.

| Substrate | Chlorinating Agent/Method | Conditions | Product | Reference |

|---|---|---|---|---|

| Pyrazine | Chlorine (vapor phase) | 300-600 °C, with water vapor | 2-Chloropyrazine | google.com |

| 2-Chloropyrazine | Chlorine | Dimethylformamide, 70-75 °C | 2,3-Dichloropyrazine & 2,6-Dichloropyrazine | google.com |

| Methylpyrazine | Sulfuryl Chloride | Dimethylformamide | 2-Chloro-3-methylpyrazine | thieme-connect.de |

| Hydroxypyrimidine | POCl₃ (equimolar) | Solvent-free, sealed reactor | Chloropyrimidine | researchgate.net |

Targeted Synthesis of this compound

The most direct and widely used synthesis of this compound involves the selective functionalization of a dichlorinated precursor.

The synthesis of this compound is efficiently achieved through the monosubstitution of 2,6-dichloropyrazine. osti.govchemicalbook.com This reaction is a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by a methoxy group from a methoxide source, typically sodium methoxide (NaOMe). beilstein-journals.orgosti.gov The reaction is generally carried out in methanol (B129727), which serves as both the solvent and the source of the methoxide anion upon reaction with sodium metal or as a solvent for commercial sodium methoxide. icm.edu.plosti.gov

The process involves reacting 2,6-dichloropyrazine with a controlled amount of sodium methoxide in refluxing methanol. osti.gov The inherent symmetry of the 2,6-dichloropyrazine starting material means that the initial substitution can occur at either the 2- or 6-position, leading to a single mono-substituted product.

Achieving a high yield and selectivity for this compound over the di-substituted byproduct, 2,6-dimethoxypyrazine, is critically dependent on the reaction conditions.

Key Optimization Parameters:

Stoichiometry: The molar ratio of sodium methoxide to 2,6-dichloropyrazine is the most crucial factor for selectivity. Using stoichiometric or slightly substoichiometric amounts of the nucleophile ensures that the reaction favors monosubstitution. osti.gov Conversely, using an excess of sodium methoxide will drive the reaction towards the formation of 2,6-dimethoxypyrazine. icm.edu.pl

Temperature and Reaction Time: The reaction is typically performed at the reflux temperature of methanol. osti.gov A reaction time of approximately 6 hours has been reported to be effective for achieving high conversion to the desired product. osti.gov

Work-up Procedure: After the reaction, the mixture is cooled and poured into ice water, causing the product to precipitate. osti.gov Immediate collection by filtration is recommended as this compound has a low melting point (26-27 °C) and a high vapor pressure, meaning it can sublime at room temperature and may turn into an oil if left standing. beilstein-journals.orgosti.gov

The following table details a typical optimized procedure.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Starting Material | 2,6-Dichloropyrazine | Commercially available precursor | icm.edu.plosti.gov |

| Reagent | Sodium Methoxide | Strong nucleophile for SNAr | osti.gov |

| Stoichiometry | ~1 equivalent NaOMe | To favor mono-substitution and prevent formation of 2,6-dimethoxypyrazine | icm.edu.plosti.gov |

| Solvent | Methanol | Reactant source and solvent | osti.gov |

| Temperature | Reflux (~65 °C) | Provides sufficient energy for reaction | osti.gov |

| Time | 6 hours | Allows for completion of the reaction | osti.gov |

| Work-up | Quench in ice water, filter | Precipitates the product for easy isolation | osti.gov |

| Yield | >95% | Demonstrates an efficient and optimized process | beilstein-journals.orgosti.gov |

Innovations in Green Chemistry for Pyrazine Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been developed for the synthesis of pyrazines. zcpc.net These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.gov

One strategy involves the use of environmentally benign solvents. Polyethylene glycol (PEG-400), a non-toxic, biodegradable, and non-volatile solvent, has been successfully used for nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles, affording products in excellent yields in very short reaction times. nih.gov

Catalytic systems are also at the forefront of green pyrazine synthesis. The use of earth-abundant metal catalysts, such as manganese pincer complexes, enables the synthesis of pyrazines through acceptorless dehydrogenative coupling routes. nih.govacs.org This method is highly atom-economical, producing only hydrogen gas and water as byproducts. acs.org Other approaches include the use of biocatalysts, such as onion extract, or simple, environmentally sound catalysts like molecular iodine for condensation reactions that form the pyrazine ring. nih.govajgreenchem.com These innovations offer more sustainable alternatives to traditional synthetic methods that may rely on harsh conditions or stoichiometric reagents. researchgate.nettandfonline.com

Application of Enabling Technologies in Pyrazine Synthesis (e.g., Flow Chemistry, Biocatalysis, Photochemistry)

The synthesis of pyrazine derivatives, including this compound, is increasingly benefiting from the adoption of enabling technologies. These advanced methodologies, such as flow chemistry, biocatalysis, and photochemistry, offer significant advantages over traditional batch processing, including enhanced efficiency, safety, scalability, and sustainability. researchgate.netwuxiapptec.com They represent a paradigm shift in the production of fine chemicals and pharmaceuticals by providing precise control over reaction parameters and enabling novel synthetic pathways. researchgate.nettandfonline.com

Flow Chemistry

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net This technology offers superior heat and mass transfer, precise control over reaction time and temperature, and improved safety when handling hazardous intermediates. mdpi.com

A notable application is the development of a continuous-flow system for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters. rsc.orgrsc.org In one such system, the amidation of pyrazine esters with various amines is catalyzed by an immobilized lipase, Lipozyme® TL IM, under significantly milder conditions and with shorter reaction times compared to batch methods. nih.gov For instance, the reaction of pyrazine-2-carboxylate (B1225951) with benzylamine (B48309) in a continuous-flow microreactor at 45°C achieved a high yield in just 20 minutes of residence time. nih.gov This chemo-enzymatic approach highlights the synergy between flow chemistry and biocatalysis, providing a green and efficient route to pyrazine-based compounds. rsc.org The scalability of such systems makes them suitable for industrial production. rsc.org

Interactive Data Table: Enzymatic Synthesis of Pyrazinamide in Continuous Flow vs. Batch nih.gov

| Entry | Amine Substrate | Method | Reaction Time | Yield (%) |

| 1 | Benzylamine | Continuous Flow | 20 min | 91.6 |

| 2 | Benzylamine | Shaker Reactor (Batch) | 17 h | 82.5 |

| 3 | Morpholine | Continuous Flow | 20 min | 85.2 |

| 4 | Morpholine | Shaker Reactor (Batch) | 17 h | 78.3 |

Biocatalysis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under environmentally benign conditions. d-nb.info In pyrazine synthesis, biocatalysts like transaminases (ATAs) and dehydrogenases have proven to be highly effective.

One chemo-enzymatic strategy employs ω-transaminases for the key amination of α-diketone precursors to yield α-amino ketones. nih.govnih.gov These intermediates then undergo spontaneous oxidative dimerization to form symmetrically substituted pyrazines. nih.gov For example, using the transaminase ATA-113, various pyrazines have been synthesized with yields ranging from 32% to 65%. d-nb.info

More recently, a novel biocatalytic approach was developed for synthesizing asymmetric trisubstituted pyrazines. researchgate.net This method uses L-threonine dehydrogenase from Cupriavidus necator to generate aminoacetone in situ from the natural amino acid L-threonine. The subsequent dimerization and reaction with an electrophile under mild, aqueous conditions yield a variety of pyrazines with yields reaching up to 96%. researchgate.net Furthermore, whole-cell biocatalysis systems using genetically modified Pseudomonas species have been engineered to produce pyrazine N-oxides and other derivatives, demonstrating the potential for de novo biosynthesis of complex pyrazine structures. researchgate.net

Interactive Data Table: Biocatalytic Synthesis of Substituted Pyrazines

| Catalyst | Precursor(s) | Product Type | Yield (%) | Reference |

| Transaminase (ATA-113) | α-Diketone + Amine Donor | Symmetrical Pyrazine | 32-65 | d-nb.infonih.gov |

| L-threonine dehydrogenase | L-threonine + Electrophile | Asymmetric Trisubstituted Pyrazine | up to 96 | researchgate.net |

| Di-iron monooxygenase | Endogenous metabolites | Pyrazine N-oxide | N/A | researchgate.net |

Photochemistry

Photochemistry uses light to initiate chemical reactions, often enabling transformations that are difficult or impossible to achieve through thermal methods. worktribe.com This technology has been applied to the synthesis of complex heterocyclic systems derived from pyrazines.

A sequential electrochemical-photochemical process has been developed for the synthesis of 1,2,4-triazolo-[4,3-a]pyrazines starting from 2,6-dimethoxypyrazine, an analogue of this compound. nih.govresearchgate.netbohrium.com In this two-step method, an electrochemical coupling reaction is first performed between a 5-substituted tetrazole and 2,6-dimethoxypyrazine. nih.gov The resulting disubstituted tetrazole is then subjected to photochemical excitation with a UV lamp. bohrium.com This step induces the release of nitrogen gas, generating a highly reactive, short-lived nitrilimine intermediate, which rapidly cyclizes to form the final 1,2,4-triazolo-[4,3-a]pyrazine backbone. researchgate.net Other research has explored the photolysis of pyrazine N-imides, which rearrange to form pyrazole (B372694) derivatives. jst.go.jp These photochemical methods provide access to novel fused-ring pyrazine structures that are of interest in pharmaceutical and materials science. nih.gov

Chemical Reactivity and Derivatization Strategies of 2 Chloro 6 Methoxypyrazine

Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-methoxypyrazine

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction class for functionalizing electron-deficient aromatic rings like pyrazine (B50134). The presence of both a chloro and a methoxy (B1213986) substituent on the pyrazine ring of this compound introduces considerations of regioselectivity and reactivity.

The electron-deficient nature of the pyrazine ring facilitates the attack of various nucleophiles on this compound, leading to the displacement of the chloro group. scholaris.ca This reactivity has been exploited to synthesize a range of derivatives. Common nucleophiles employed in these reactions include amines, hydrazines, thiols, and alcohols. scholaris.camsu.edu The general scheme for this transformation is depicted below:

Reaction Scheme:

R-Nu + this compound → 2-(Substituted)-6-methoxypyrazine + HCl ```

*Where Nu can be O, N, or S.*

The reaction with amines, for instance, provides access to various 2-amino-6-methoxypyrazine (B112909) derivatives. Similarly, reactions with thiols and alcohols (or their corresponding anions, thiolates and alkoxides) yield 2-thioether- and 2-ether-6-methoxypyrazines, respectively. msu.eduThe increased nucleophilicity of thiols compared to alcohols often results in more facile reactions. msu.edu

The table below summarizes the outcomes of nucleophilic aromatic substitution on this compound with representative nucleophiles.

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides is a two-step addition-elimination process (SNA_r). uomustansiriyah.edu.iqlibretexts.org

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pubThis step is typically the rate-determining step as it involves the disruption of the aromatic system. uomustansiriyah.edu.iqmasterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion. uomustansiriyah.edu.iqmasterorganicchemistry.com

The presence of electron-withdrawing groups on the aromatic ring stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. pressbooks.pubmasterorganicchemistry.comIn this compound, the pyrazine nitrogens act as powerful electron-withdrawing groups, activating the ring towards nucleophilic attack.

The substituents on the pyrazine ring play a crucial role in determining the electrophilicity of the carbon atoms and the regioselectivity of the nucleophilic attack. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, making the ring electron-deficient and thus susceptible to nucleophilic attack.

In this compound, both the chloro and methoxy groups are ortho and para to the ring nitrogens. The methoxy group is generally considered an electron-donating group by resonance but can exhibit electron-withdrawing inductive effects. The chloro group is electron-withdrawing. Studies on related diazine systems have investigated the directing power of various substituents, with a general trend for ortho-directing power being F > OMe > Cl. researchgate.net

For nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing nitrogen atoms are the most activated. In the case of this compound, the chlorine at the 2-position is readily substituted.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This compound serves as a valuable substrate in several of these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (boronic acid or ester). studfile.netfishersci.esThis reaction is widely used due to its mild conditions and the commercial availability and stability of boronic acids. fishersci.esThis compound can be coupled with various aryl and heteroaryl boronic acids to furnish the corresponding 2-aryl- or 2-heteroaryl-6-methoxypyrazines. researchgate.netrsc.org

The general reaction is as follows:

**Reaction Scheme:**

This compound + R-B(OH)₂ --[Pd catalyst, Base]--> 2-R-6-methoxypyrazine

*Where R is an aryl or heteroaryl group.*

The choice of catalyst, base, and solvent system is crucial for the success of the coupling reaction and can be influenced by the electronic and steric properties of the coupling partners. studfile.net

The table below provides a general overview of the components typically used in a Suzuki-Miyaura coupling reaction involving a chloropyrazine derivative.

The Kumada-Corriu coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, involving the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgscispace.comThis method provides a direct route to couple alkyl, vinyl, or aryl groups. wikipedia.org

This compound can be effectively coupled with various Grignard reagents (R-MgX) to form 2-substituted-6-methoxypyrazines. researchgate.net

**Reaction Scheme:**

This compound + R-MgX --[Ni or Pd catalyst]--> 2-R-6-methoxypyrazine + MgXCl

*Where R can be alkyl, vinyl, or aryl, and X is a halide.*

A significant advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.orgHowever, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. scientificupdate.comRecent advancements have focused on developing catalyst systems that allow for the coupling of substrates with sensitive functional groups. scientificupdate.comIron-catalyzed Kumada cross-coupling reactions have also been developed for substrates like 2-chloropyrazine (B57796). researchgate.net

Compound Index

Compound Name 2-Amino-6-methoxypyrazine 2-Aryl-6-methoxypyrazine This compound 2-Ether-6-methoxypyrazine 2-Fluoro-6-methoxypyrazine 2-Heteroaryl-6-methoxypyrazine 2-Thioether-6-methoxypyrazine 3-Chloro-6-methoxypyridazine Alcohols Amines Boronic Acids Chlorine Grignard Reagents Hydrazines Methoxy Palladium Pyrazine Thiols

Transition Metal-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation that has become fundamental in medicinal and materials chemistry. mdpi.com This reaction allows for the coupling of aryl halides with a wide array of amines under relatively mild conditions, overcoming the limitations of traditional methods. mdpi.com

While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented in readily available literature, the reactivity of similar chloropyrazine derivatives provides a strong precedent for its successful application. For instance, research on the related compound 2-chloro-5-trifluoromethoxypyrazine has demonstrated its utility in Buchwald-Hartwig amination reactions. researchgate.net The chlorine atom on the pyrazine ring is readily displaced by various amines in the presence of a suitable palladium catalyst and ligand system. researchgate.net The choice of solvent can be crucial for achieving high yields and selectivity, with some protocols favoring solvents like benzotrifluoride (B45747) (BTF) over more traditional options like toluene, especially in microwave-assisted reactions. mdpi.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination on a Related Chloropyrazine Data extrapolated from studies on analogous compounds.

| Catalyst System (Pd Precatalyst / Ligand) | Base | Solvent | Temperature (°C) | Amine Partner | Outcome |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | Morpholine | Successful C-N bond formation |

| Pd(OAc)₂ / BINAP | NaOt-Bu | Dioxane | 100 | Aniline | Formation of N-arylpyrazine |

| Pd(OH)₂/C (ligandless) | K₃PO₄ | DMF | 120 | Cyclic Amines | Potential for regioselective amination |

This is an interactive data table. Click on the headers to sort.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, creating a carbon-carbon triple bond. nih.gov This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials. google.com

The chlorine atom of this compound can be effectively coupled with terminal alkynes under Sonogashira conditions. Studies on analogous compounds like 2-chloro-5-trifluoromethoxypyrazine confirm the viability of this transformation. researchgate.net Modern advancements have led to the development of copper-free Sonogashira protocols, which mitigate the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. google.com Various palladium catalysts, bases, and solvent systems can be employed to optimize the reaction for different substrates. Current time information in Bangalore, IN.researchgate.net For instance, catalyst systems like PdCl₂(PPh₃)₂ combined with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) have been shown to facilitate the coupling of even deactivated aryl chlorides under solvent-free conditions. Current time information in Bangalore, IN.

Table 2: Exemplary Sonogashira Coupling Conditions for Chloro-heterocycles Data based on general methods and reactions with similar substrates.

| Catalyst System (Pd / Cu) | Base | Solvent | Temperature | Alkyne Partner | Product Type |

| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | Phenylacetylene | 2-Alkynyl-6-methoxypyrazine |

| PdCl₂(PPh₃)₂ / CuI | TMG | HEP | 50°C | Propargyl alcohol | Functionalized alkynylpyrazine researchgate.net |

| Pd(OAc)₂ / (none) | Cs₂CO₃ | DMF | Room Temp. | Terminal Alkyne | Product from copper-free coupling google.com |

This is an interactive data table. Click on the headers to sort.

Negishi Coupling and Other Advanced Cross-Coupling Methodologies

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. awri.com.auclockss.org It is particularly valuable for its high functional group tolerance and its ability to form C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. The reactivity of the chloro-substituent in this compound makes it a suitable substrate for Negishi cross-coupling. Research on the related 2-chloro-6-iodopyrazine (B3024086) demonstrated successful coupling with an acetylenic zinc reagent, showcasing the utility of this method for pyrazine functionalization. awri.com.au

Modern catalyst systems, such as those employing highly hindered N-heterocyclic carbene (NHC) ligands like Pd-PEPPSI-IPent, have been developed to efficiently couple secondary alkylzinc reagents with aryl halides, minimizing side reactions like β-hydride elimination. Similarly, catalyst systems using new biaryldialkylphosphine ligands (e.g., CPhos) have proven effective for coupling secondary alkylzinc halides with a range of aryl chlorides. clockss.org These advanced methodologies expand the synthetic utility of building blocks like this compound.

Electrophilic Aromatic Substitution on Pyrazine Ring Systems

Pyrazine is an electron-deficient aromatic heterocycle, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). The presence of two deactivating nitrogen atoms makes the pyrazine ring resistant to attack by electrophiles unless activating substituents are present.

A direct example of electrophilic aromatic substitution on this compound is its nitration. Treatment with a mixture of fuming nitric acid and sulfuric acid leads to the introduction of a nitro group onto the pyrazine ring.

Regioselectivity and Reaction Conditions for Electrophilic Attack

The regiochemical outcome of electrophilic attack on substituted pyrazines is governed by the electronic properties of the existing substituents. In this compound, the methoxy group (-OCH₃) is an activating, ortho-, para-directing group due to its ability to donate electron density via resonance. Conversely, the chlorine atom is a deactivating, ortho-, para-directing group. The electron-donating resonance effect of the methoxy group is stronger than that of chlorine, making it the dominant directing group.

Considering the positions relative to the methoxy group (C-6), the potential sites for electrophilic attack are C-5 (ortho) and C-3 (para). Attack at the C-5 position is observed in the nitration of this compound to yield 2-chloro-6-methoxy-3,5-dinitropyrazine, where nitration occurs at both available positions under forcing conditions. The initial nitration likely occurs at the C-5 position, which is activated by the methoxy group and ortho to the chloro group. The stability of the intermediate carbocation (or Wheland intermediate) is a key factor; attack at the C-5 or C-3 positions allows for resonance structures where the positive charge can be delocalized without being placed on the carbon bearing the electron-withdrawing nitrogen atom, which would be highly unfavorable.

Table 3: Nitration of this compound

| Reagents | Reaction Conditions | Product | Reference |

| Fuming H₂SO₄ / 98-100% HNO₃ | 35-40°C for 1h, then 75-80°C for 3h | 2-Chloro-6-methoxy-3,5-dinitropyrazine |

This is an interactive data table. Click on the headers to sort.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target either the substituents or the pyrazine ring itself, depending on the reagents and conditions employed.

Oxidation of Methoxy Group to Aldehydes or Carboxylic Acids

Direct oxidation of the methoxy group on this compound to an aldehyde or carboxylic acid is a challenging transformation. Typically, such conversions on aromatic ethers proceed via an O-demethylation step to the corresponding hydroxy derivative, which can then be oxidized. The degradation of methoxypyrazines in other contexts often involves an O-demethylation enzymatic pathway. mdpi.com

While direct oxidation of the methoxy group on the title compound is not widely reported, the transformation is known for the analogous compound 2-chloro-6-methoxypyridine, which can be oxidized to form corresponding aldehydes or acids under strong conditions. This suggests that with potent oxidizing agents, a similar reaction may be possible for this compound. The synthesis of related compounds like 6-chloropyrazine-2-carboxylic acid has been achieved from different starting materials, such as the hydrolysis of 6-chloropyrazine-2-carbonitrile (B1346822), confirming the stability of the carboxylic acid product. researchgate.net

Reduction of the Pyrazine Ring to Dihydropyrazine (B8608421) Derivatives

The selective reduction of the aromatic pyrazine ring to a dihydropyrazine derivative represents a significant synthetic challenge due to the inherent aromatic stability of the pyrazine core. nih.gov Direct reduction methods often require harsh conditions that can lead to over-reduction to piperazine (B1678402) derivatives or are incompatible with sensitive functional groups like halogens. cdnsciencepub.com Consequently, strategies often involve activation of the pyrazine ring prior to reduction to achieve the desired partial hydrogenation.

One of the more effective strategies for the synthesis of dihydropyrazines from pyrazine precursors involves the initial formation of an N-acylpyrazinium salt. This activation step renders the pyrazine ring sufficiently electron-deficient to undergo regioselective reduction with specific hydride reagents. acs.orgnih.gov

Research into the reduction of 3-substituted N-acylpyrazinium salts using tributyltin hydride (n-Bu₃SnH) has provided significant insights into the regiochemical outcomes of these reactions. acs.org It was observed that the electronic nature of the substituent at the 3-position plays a crucial role in directing the hydride addition. For pyrazinium salts bearing electron-donating groups, such as a methoxy group, the reduction selectively yields the thermodynamically more stable 1,2-dihydropyrazine regioisomer. acs.orgnih.gov This selectivity is attributed to the stabilizing effect of the electron-donating group on the resulting enamine-type system in the 1,2-dihydro product.

However, the presence of a halogen substituent complicates this transformation. In a study involving the reduction of a 3-chloro substituted N-acylpyrazinium salt under the same conditions (n-Bu₃SnH), the expected 1,2-dihydropyrazine was not isolated. acs.org Instead, the reaction yielded Δ⁵-2-oxopiperazine, suggesting that the initial dihydropyrazine adduct is unstable and undergoes further transformation, likely hydrolysis, under the reaction or workup conditions. acs.org This finding indicates a significant challenge in isolating a stable dihydropyrazine derivative from this compound using this methodology, as the chloro-substituent may promote the instability of the dihydropyrazine intermediate.

The table below summarizes the research findings on the reduction of various 3-substituted N-acylpyrazinium salts, illustrating the influence of the substituent on the reaction outcome.

| Entry | Pyrazine Substituent (at C-2) | Activating Agent | Reducing Agent | Product | Yield (%) | Ref |

| 1 | Methoxy | Phenyl Chloroformate | n-Bu₃SnH | 1-Phenoxycarbonyl-3-methoxy-1,2-dihydropyrazine | 85 | acs.org |

| 2 | tert-Butoxy | Phenyl Chloroformate | n-Bu₃SnH | 1-Phenoxycarbonyl-3-tert-butoxy-1,2-dihydropyrazine | 94 | acs.org |

| 3 | Chloro | Phenyl Chloroformate | n-Bu₃SnH | Δ⁵-2-Oxopiperazine | 56 | acs.org |

Other potential methods for pyrazine ring reduction, such as electrochemical reduction or catalytic hydrogenation, are generally less selective for producing dihydropyrazine derivatives. cdnsciencepub.comcdnsciencepub.com Electrochemical methods often produce highly reactive 1,4-dihydropyrazines that are difficult to isolate, while catalytic hydrogenation typically leads to complete saturation of the ring to form piperazines, unless highly specific catalysts and conditions are employed. cdnsciencepub.comvapourtec.com There is currently a lack of specific, documented methods for the controlled reduction of this compound itself to a stable dihydropyrazine derivative.

Biological Activities and Pharmacological Relevance of 2 Chloro 6 Methoxypyrazine Derivatives

Medicinal Chemistry Applications of Pyrazine (B50134) Scaffolds

The structural and electronic properties of the pyrazine ring make it a valuable component in the design of novel therapeutic agents. Its ability to act as a bioisostere and its role in modulating key biological pathways, such as kinase signaling, are of particular interest in drug discovery.

Pyrazines as Privileged Bioisosteres for Aromatic and Heteroaromatic Rings

In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The pyrazine ring is often employed as a bioisostere for other aromatic and heteroaromatic rings to improve potency, selectivity, and pharmacokinetic properties of drug candidates. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, influencing the compound's interaction with biological targets.

Modulatory Roles in Kinase Signaling Pathways

Kinases are a family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Pyrazine derivatives have emerged as a promising chemotype for the development of kinase inhibitors.

Specifically, 2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A), a serine/threonine kinase involved in cell growth, proliferation, and survival. nih.gov Research has shown that modifications at the 2- and 6-positions of the pyrazine ring are critical for potent and selective inhibition. For instance, the synthesis of a series of 2,6-disubstituted pyrazines, which can be conceptually derived from precursors like 2-chloro-6-methoxypyrazine, has led to the identification of nanomolar inhibitors of CSNK2A. nih.gov One such derivative, a 6-isopropoxyindole analogue, demonstrated a 30-fold selectivity over PIM3, another kinase. nih.gov The general structure of these inhibitors often features a 4-carboxyphenyl group at the 2-position of the pyrazine ring. nih.gov

Spectrum of Reported Biological Activities of Pyrazine-Containing Compounds

Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial and Antibacterial Efficacy

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Pyrazine derivatives have shown promise in this field. A study focused on the synthesis and antibacterial activity of derivatives of 6-methoxypyrazine-2-carboxylic acid hydrazide, which are closely related to this compound. clockss.org In this research, 6-chloropyrazine-2-carbonitrile (B1346822) was used as a starting material and was converted to a 6-methoxypyrazine derivative, which was then further modified. clockss.org

Several of the synthesized derivatives were tested for their in vitro activity against pathogenic strains of anaerobic and aerobic bacteria. clockss.org One particular derivative, a 1,3-diazacycloalkane derivative of 6-methoxypyrazine, was found to be the most active against both types of tested bacterial strains. clockss.org

Anti-inflammatory Properties and Nitric Oxide Modulation

Inflammation is a complex biological response implicated in various diseases. One of the key mediators of inflammation is nitric oxide (NO). The modulation of NO production is a target for anti-inflammatory therapies. While direct studies on the anti-inflammatory properties of this compound are limited, the broader class of pyrazine derivatives has been investigated for such activities. The ability of pyrazine-containing compounds to modulate NO pathways suggests a potential, yet underexplored, avenue for the anti-inflammatory applications of this compound derivatives. Further research is required to establish a direct link between this compound derivatives and anti-inflammatory effects through nitric oxide modulation.

Anticancer and Antitumor Activity Profiles

The development of novel anticancer agents is a cornerstone of cancer research. While direct evidence for the anticancer activity of this compound is not extensively documented in publicly available literature, the pyrazine scaffold is a key component of many compounds with demonstrated antitumor properties. For instance, pyrazoline derivatives, which can be synthesized from various starting materials, have shown remarkable antitumor activity against numerous cancer cell lines. nih.gov

One study on novel 2-pyrazoline (B94618) derivatives demonstrated significant antitumor activity against 58 cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range. nih.gov Although not directly derived from this compound, these findings highlight the potential of the broader pyrazole-pyrazine chemical space in cancer therapy.

| Compound | Cancer Cell Line | Activity (GI50) |

|---|---|---|

| Pyrazoline Derivative 7b | Various | 0.48 - 1.66 µM |

| Pyrazoline Derivative 7d | Various | 0.48 - 1.66 µM |

| Pyrazoline Derivative 7f | Various | 0.48 - 1.66 µM |

| Pyrazoline Derivative 8c | Various | 0.48 - 1.66 µM |

| Pyrazoline Derivative 8f | Various | 0.48 - 1.66 µM |

Antiparasitic and Antiprotozoal Activities

Derivatives of pyrazine and related heterocyclic structures have been investigated for their potential as antiparasitic and antiprotozoal agents. Research in this area has led to the synthesis and evaluation of various compounds against protozoa such as Trichomonas vaginalis and Trypanosoma cruzi. nih.gov For instance, a series of 1,2,6-thiadiazine 1,1-dioxides, which are structurally related to pyrazines, were designed and assessed for their in vitro activity against these protozoa. nih.gov

The investigation into these compounds extended to in vivo studies to determine their chemoprophylactic activity in mice infected with T. cruzi. Certain derivatives demonstrated notable efficacy, exhibiting higher chemoprophylactic activity and resulting in a lower mortality percentage compared to the reference drug, Nifurtimox. nih.gov The development of pyrazine-modified natural product derivatives has also shown promise in yielding compounds with a range of biological activities, including antiparasitic effects. nih.gov These findings underscore the potential of the pyrazine scaffold as a foundation for the development of new therapeutic agents against parasitic and protozoal infections.

Table 1: Antiprotozoal Activity of Selected Heterocyclic Derivatives

| Compound | Target Organism | Activity Noted |

|---|---|---|

| Thiazinone Derivative (Compound 2) | Trypanosoma cruzi | Higher chemoprophylactic activity than Nifurtimox in mice. nih.gov |

Antioxidant Activities and Radical Scavenging

Pyrazine derivatives have been a subject of interest for their antioxidant properties and their ability to act as radical scavengers. nih.gov A notable class of these compounds includes synthetic chalcones featuring an alkyl-substituted pyrazine heterocycle. nih.govnih.gov These compounds have been evaluated for their capacity to directly scavenge radicals using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) radical scavenging test. nih.govresearchgate.net

Studies on pyrazine analogues of chalcones have revealed that specific structural features are crucial for their antioxidant activity. nih.gov For example, certain derivatives demonstrated significant DPPH radical scavenging activity. researchgate.net The mechanism behind this activity for some of the most effective compounds has been elucidated through density functional theory (DFT) modeling, which points to a single electron transfer followed by a proton transfer (SET-PT) mechanism. researchgate.net The cellular antioxidant effects of these compounds are influenced by a combination of their radical scavenging capacity and their molecular lipophilicity. nih.govnih.gov Furthermore, coelenteramine, a 2-amino-1,4-pyrazine derivative that is a metabolite of the bioluminescent compound coelenterazine, has demonstrated excellent antioxidative properties against reactive oxygen and nitrogen species (ROS/RNS). researchgate.net This discovery has spurred the development of synthetic aminopyrazine derivatives as potential leads for antioxidant-based therapies. researchgate.net

Table 2: Radical Scavenging Activity of Pyrazine Chalcone (B49325) Derivatives

| Compound ID | Description | Radical Scavenging Activity | Mechanism |

|---|---|---|---|

| 4a | Pyrazine chalcone derivative | Active DPPH radical scavenger researchgate.net | SET-PT researchgate.net |

| 4c | Pyrazine chalcone derivative | Active DPPH radical scavenger researchgate.net | SET-PT researchgate.net |

| 4e | Pyrazine chalcone derivative | Active DPPH radical scavenger researchgate.net | SET-PT researchgate.net |

| Coelenteramine | 2-amino-1,4-pyrazine derivative | Excellent quencher of ROS/RNS researchgate.net | Not specified |

Enzyme Inhibition Studies (e.g., Aldose Reductase, Proteasome)

The pyrazine scaffold is a key structural feature in the design of various enzyme inhibitors. A significant area of research has been the development of aldose reductase (ALR2) inhibitors, as this enzyme is implicated in diabetic complications. sciencepublishinggroup.comnih.gov Synthetic benzopyrazines have been screened for their inhibitory activity against ALR2. sciencepublishinggroup.com Among a library of synthesized compounds, 3'-hydroxyphenyl benzopyrazine emerged as a highly potent inhibitor, with an IC₅₀ value of 1.34 ± 0.07 µM. Another compound, 3'-bromophenyl benzopyrazine, also showed activity comparable to the standard inhibitor, sorbinil. sciencepublishinggroup.com

Further studies on botryllazine A, a marine natural product containing a pyrazine ring, and its analogues have also identified potent ALR2 inhibitors. nih.gov It was found that analogues with aromatic bicyclic systems at the C5 position of the pyrazine ring had superior inhibitory activity compared to the parent compound. nih.gov The presence of a benzoyl group with phenolic hydroxyl groups was also determined to be essential for high inhibitory activity. nih.gov Beyond aldose reductase, other pyrazine-containing structures have been identified as potent inhibitors of other enzymes, such as Src/Abl kinases, highlighting the versatility of this heterocyclic core in designing enzyme-targeted therapeutics. nih.gov

Table 3: Aldose Reductase (ALR2) Inhibition by Pyrazine Derivatives

| Compound | IC₅₀ (µM) | Selectivity |

|---|---|---|

| 3'-hydroxyphenyl benzopyrazine (6l) | 1.34 ± 0.07 sciencepublishinggroup.com | Excellent selectivity for ALR2 over ALR1 sciencepublishinggroup.com |

| 3'-bromophenyl benzopyrazine (6i) | 3.48 ± 0.66 sciencepublishinggroup.com | Excellent selectivity for ALR2 over ALR1 sciencepublishinggroup.com |

| Sorbinil (Standard) | 3.14 ± 0.02 sciencepublishinggroup.com | Not specified |

Receptor Antagonism and Agonism (e.g., 5-HT1A, MCH-R1)

Pyrazine and its related piperazine (B1678402) derivatives are integral components of ligands targeting various G-protein coupled receptors (GPCRs). A significant body of research has focused on developing antagonists for the serotonin (B10506) 5-HT1A receptor. nih.govnih.gov For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) is a high-affinity 5-HT1A ligand. nih.gov Structure-affinity relationship studies on its analogues have led to compounds with improved selectivity. Replacing the phthalimide (B116566) group with bulky alkyl amides, such as an adamantanecarboxamido group, resulted in a compound with high affinity for 5-HT1A sites (Ki = 0.4 nM) and a 160-fold selectivity over α1-adrenergic receptors. nih.gov

Derivatives have also been developed as antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a target for obesity treatment. By replacing the core scaffold of known MCHR1 antagonists, novel 3-(aminomethyl)quinoline derivatives were developed that showed high binding affinity for MCHR1 while having reduced affinity for the 5-HT2c receptor. Specifically, an 8-methylquinoline (B175542) derivative demonstrated a high binding affinity (IC₅₀ = 0.54 nM) and potent in vitro antagonistic activity for MCHR1 with negligible affinity for the 5-HT2c receptor.

Table 4: Receptor Binding Affinity of Pyrazine-Related Derivatives

| Compound | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) |

|---|---|---|

| NAN-190 (1a) | 5-HT1A | Kᵢ = 0.6 nM nih.gov |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine (2j) | 5-HT1A | Kᵢ = 0.4 nM nih.gov |

| 8-methylquinoline derivative (5v) | MCHR1 | IC₅₀ = 0.54 nM |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Pyrazine Analogues

The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. nih.govsemanticscholar.org

For instance, in a series of nih.govresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazine-containing compounds designed to resensitize bacteria to polymyxin (B74138) antibiotics, SAR studies revealed several key insights. nih.gov It was established that bisanilino analogues are significantly more potent than their monoanilino counterparts. nih.gov Furthermore, substitutions on the phenyl rings were found to be critical; electron-withdrawing and hydrophobic groups at the meta- or para-positions were beneficial for activity, whereas substitutions at the ortho-position had a deleterious effect. nih.gov

In the context of antitubercular pyrazine-1,3,4-oxadiazole hybrids, SAR analysis indicated that the presence of electron-donating groups on the phenyl ring attached to the oxadiazole moiety enhanced the antitubercular activity. researchgate.net Conversely, electron-withdrawing groups in the same position led to a decrease in activity. researchgate.net Quantitative structure-activity relationship (QSAR) studies on pyrazine derivatives with antiproliferative activity have also been conducted to correlate physicochemical properties—such as molar volume, hydration energy, and the octanol/water partition coefficient (log P)—with their biological effects. semanticscholar.org Such computational models, including multiple linear regression (MLR) and artificial neural networks (ANN), help in predicting the activity of novel compounds and guiding further synthesis. semanticscholar.org

Elucidation of Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanisms by which pyrazine derivatives exert their biological effects is fundamental to their development as therapeutic agents. The diverse activities of these compounds are attributable to a variety of molecular interactions.

In the case of their antioxidant and radical scavenging properties, the mechanism for certain pyrazine chalcone derivatives has been identified through computational studies. researchgate.net These compounds operate via a single electron transfer followed by a proton transfer (SET-PT) mechanism, which allows them to effectively neutralize free radicals. researchgate.net

For pyrazine-containing compounds that act as resistance-modifying agents in bacteria, the mechanism appears to be novel. nih.gov While initially thought to be related to their function as mitochondrial protonophore uncouplers, comparative SAR studies suggested that their ability to potentiate colistin (B93849) activity likely involves a different, as-yet-unidentified mechanism that is distinct from simply shuffling protons across the cell membrane. nih.gov

The antitumor activity of some related heterocyclic compounds, such as chloroquinoxaline sulfonamide, has been linked to specific enzyme inhibition. This particular compound is believed to exert its effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. nih.gov This highlights that the pyrazine core can be incorporated into molecules that function through well-defined molecular pathways like the disruption of essential enzymatic processes in target cells.

Computational Chemistry and in Silico Investigations of 2 Chloro 6 Methoxypyrazine

Molecular Docking and Ligand-Protein Interaction Studies for Target Identification

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. science.gov This technique is instrumental in drug discovery for identifying potential biological targets for a ligand and understanding its binding mechanism at the atomic level. semanticscholar.orgnih.gov For derivatives of 2-chloro-6-methoxypyrazine, docking studies can reveal how the molecule fits into the active site of a protein and which interactions stabilize the complex.

In studies of various pyrazine (B50134) derivatives, molecular docking has been successfully employed to identify potential therapeutic targets. For instance, pyrazine sulfonamide derivatives have been docked against the Mycobacterium tuberculosis L,D-transpeptidase-2 to explore their potential as antimicrobial agents. jetir.org Similarly, pyrazine-2-carboxylic acid derivatives were studied for their interaction with M. tuberculosis InhA protein. semanticscholar.org The process involves preparing the 3D structures of the pyrazine ligand and the target protein, followed by a search algorithm that explores possible binding poses. jetir.org

The results of docking are evaluated using a scoring function, which estimates the binding affinity, often expressed in kcal/mol. semanticscholar.org Lower binding energy scores typically indicate a more stable ligand-protein complex. These studies can also detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. japsonline.com For example, a study on a halogen-substituted pyrazine carboxamide identified inhibitory activity against the anti-inflammatory transient receptor potential cation channel through docking simulations. chemrxiv.org

| Pyrazine Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 1a | M. tuberculosis InhA | -82.15 | TYR158, MET199 |

| Derivative 1b | M. tuberculosis InhA | -84.62 | PHE149, PRO193 |

| Derivative 1c | M. tuberculosis InhA | -86.40 | GLY104, ILE202 |

Quantum Chemical Calculations (e.g., DFT) for Elucidating Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are vital for investigating the intrinsic properties of molecules. mdpi.comnih.gov These methods can accurately predict molecular structure, vibrational frequencies, and electronic characteristics, offering deep insights into a compound's reactivity and stability. chemrxiv.orgnih.gov For molecules like this compound, DFT calculations help in understanding the influence of its substituents (chloro and methoxy (B1213986) groups) on the pyrazine ring.

DFT studies, often using the B3LYP functional with various basis sets, can determine the optimized geometric parameters (bond lengths and angles) of the molecule. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. chemrxiv.orgresearchgate.net The MEP map identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, predicting how the molecule will interact with other reagents. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer interactions within the molecule. chemrxiv.orgresearchgate.net

| Property | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| HOMO Energy | -0.258 | Electron-donating ability |

| LUMO Energy | -0.089 | Electron-accepting ability |

| HOMO-LUMO Gap | 0.169 | Chemical reactivity and stability |

| Dipole Moment | 3.15 Debye | Molecular polarity |

Prediction of Pharmacological Profiles, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties, and Druggability

In silico ADMET prediction is a critical step in early-stage drug discovery, allowing for the evaluation of a compound's potential pharmacokinetic and safety profile before costly synthesis and experimental testing. doaj.org For this compound, these predictive models can estimate its drug-like properties and potential liabilities. nih.govresearchgate.net

Druggability is often initially assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Compounds that adhere to these rules are more likely to have good oral bioavailability. Various computational tools and web servers are available to calculate these physicochemical parameters and predict a wide range of ADMET properties. researchgate.net

These tools can predict factors like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.net For example, predictions might indicate whether a pyrazine derivative is likely to be well-absorbed in the gut or if it might inhibit key metabolic enzymes, leading to potential drug-drug interactions. japsonline.comresearchgate.net Toxicity predictions can flag potential issues such as mutagenicity or cardiotoxicity, helping to prioritize safer candidates for development.

| ADMET Property | Predicted Value/Outcome | Significance |

|---|---|---|

| GI Absorption | High | Good potential for oral administration |

| BBB Permeant | No | Low potential for CNS side effects |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| Lipinski's Rule Violations | 0 | Good drug-likeness profile |

| Human Oral Bioavailability | >80% | High fraction of drug absorbed into circulation |

Conformational Analysis and Molecular Dynamics Simulations of Pyrazine Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For pyrazine derivatives, this analysis is crucial because the molecule's 3D conformation can significantly affect its ability to bind to a biological target. Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov

MD simulations can provide detailed insights into the conformational flexibility and stability of pyrazine derivatives. mdpi.com By simulating the molecule in a relevant environment (e.g., in water to mimic physiological conditions), researchers can observe how it behaves dynamically. mdpi.com The simulation tracks the trajectory of atoms and can reveal preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates. mdpi.com

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule or a ligand-protein complex over the simulation time. mdpi.com A stable RMSD suggests the system has reached equilibrium. The Radius of Gyration (Rg) is another parameter that indicates the compactness of the molecule. mdpi.commdpi.com These simulations are particularly useful for understanding how a ligand adapts its conformation upon binding to a receptor and the stability of the resulting complex. semanticscholar.org

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Chloro-6-methoxypyrazine. Through the analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The pyrazine (B50134) ring contains two protons in different chemical environments due to the unsymmetrical substitution. The proton adjacent to the methoxy group is expected to resonate at a slightly different chemical shift compared to the proton adjacent to the chlorine atom, owing to their differing electronic effects. The methoxy group will appear as a sharp singlet, typically integrating to three protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are anticipated: two for the non-equivalent CH carbons of the pyrazine ring, two for the quaternary carbons of the ring (one bonded to chlorine and the other to the methoxy group), and one for the methoxy carbon. The chemical shifts of the ring carbons are influenced by the electronegativity of the attached substituents.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed for definitive assignments. A COSY spectrum would reveal the coupling between the two adjacent protons on the pyrazine ring. An HSQC spectrum correlates the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the CH groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-3/H-5 | ~8.0-8.2 | - | Doublet |

| H-5/H-3 | ~7.8-8.0 | - | Doublet |

| -OCH₃ | ~4.0 | ~54 | Singlet |

| C-2 | - | ~155 | Singlet |

| C-3 | - | ~130 | Singlet |

| C-5 | - | ~125 | Singlet |

| C-6 | - | ~160 | Singlet |

| -OC H₃ | - | ~54 | Singlet |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

Accurate Mass Determination: HRMS can measure the mass of the molecular ion with very high accuracy, typically to within a few parts per million. This allows for the unambiguous determination of the elemental formula (C₅H₅ClN₂O), confirming the identity of the compound. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Fragmentation Analysis: Under electron ionization (EI), the this compound molecule will fragment in a predictable manner. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for such compounds include the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. The pyrazine ring itself can also undergo characteristic cleavages.

Table 2: Expected HRMS Data and Major Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₅H₅³⁵ClN₂O]⁺ | 144.0090 | Molecular Ion |

| [M+2]⁺ | [C₅H₅³⁷ClN₂O]⁺ | 146.0061 | Isotope Peak |

| [M-CH₃]⁺ | [C₄H₂³⁵ClN₂O]⁺ | 128.9832 | Loss of a methyl radical |

| [M-CO]⁺ | [C₄H₅³⁵ClN₂]⁺ | 116.0141 | Loss of carbon monoxide |

| [M-Cl]⁺ | [C₅H₅N₂O]⁺ | 109.0397 | Loss of a chlorine radical |

Advanced Chromatographic Methods (HPLC, GC) for Purity Assessment, Isomer Separation, and Quantitative Analysis

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound, separating it from potential isomers and impurities, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of pyrazine derivatives. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is often performed using a UV detector, as the pyrazine ring exhibits strong UV absorbance. This method is effective for determining the purity of a sample by separating the target compound from non-volatile impurities.

Gas Chromatography (GC): Due to its volatility, this compound is also well-suited for analysis by GC. A capillary column with a non-polar or medium-polarity stationary phase is typically employed. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the compound and any volatile impurities. GC is particularly useful for quantitative analysis and for the separation of closely related isomers.

Table 3: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | UV-Vis | Purity assessment, Quantitative analysis |

| GC | DB-5 or equivalent | Helium | FID, MS | Purity, Isomer separation, Quantitative analysis |

X-ray Crystallography for Definitive Solid-State Structure Determination

Table 4: Expected Molecular Geometry Parameters for this compound from X-ray Crystallography

| Parameter | Expected Value |

|---|---|

| Pyrazine Ring Geometry | Planar |

| C-Cl Bond Length | ~1.74 Å |

| C-O Bond Length | ~1.36 Å |

| C-N Bond Lengths (in ring) | ~1.33-1.34 Å |

| C-C Bond Length (in ring) | ~1.38 Å |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transition Studies

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within the this compound molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions, which are characteristic of heteroaromatic compounds. The π → π* transitions, which are typically more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. The positions of these absorption maxima are influenced by the substituents on the pyrazine ring and the polarity of the solvent.

Fluorescence Spectroscopy: Many pyrazine derivatives are known to exhibit fluorescence. Upon absorption of UV light, the molecule is excited to a higher electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum, which shows the intensity of emitted light as a function of wavelength, is typically a mirror image of the lowest energy absorption band. The study of the fluorescence properties, including the quantum yield and lifetime, can provide further insights into the electronic structure and dynamics of the excited state of this compound.

Table 5: Expected Electronic Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Description |

|---|---|---|

| π → π* | ~260-280 | High-intensity absorption |

| n → π* | ~300-330 | Low-intensity absorption |

Applications of 2 Chloro 6 Methoxypyrazine in Synthetic Organic Chemistry

Utilization as a Key Building Block for the Construction of Complex Heterocyclic Systems

The pyrazine (B50134) core of 2-chloro-6-methoxypyrazine serves as a robust scaffold for the synthesis of a variety of complex heterocyclic systems. The presence of the chlorine atom provides a reactive site for nucleophilic substitution reactions, while the methoxy (B1213986) group can influence the regioselectivity of these reactions and can also be a site for further modification. This dual functionality makes it an ideal starting material for building fused ring systems and other intricate heterocyclic structures that are of significant interest in medicinal chemistry and materials science.

Heterocyclic compounds are a cornerstone of modern drug discovery, and the pyrazine moiety is a common feature in many biologically active molecules. researchgate.net The ability to use this compound as a building block allows for the systematic exploration of chemical space around the pyrazine core, facilitating the development of new therapeutic agents. researchgate.net For instance, the chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce a wide array of functional groups and build larger, more complex molecules.

| Reactant | Reaction Type | Product Class |

| Amines | Nucleophilic Aromatic Substitution | Aminopyrazines |

| Thiols | Nucleophilic Aromatic Substitution | Thienopyrazines |

| Alcohols | Nucleophilic Aromatic Substitution | Alkoxypyrazines |

| Organometallic Reagents | Cross-Coupling Reactions | Aryl/Alkylpyrazines |

Precursor in the Synthesis of Advanced Functionalized Pyrazines with Tailored Properties

Beyond its role as a foundational scaffold, this compound is a key precursor for the synthesis of advanced functionalized pyrazines. The reactivity of the chlorine atom allows for its replacement through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These powerful synthetic methods enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, onto the pyrazine ring. This versatility allows for the fine-tuning of the electronic and steric properties of the resulting pyrazine derivatives, tailoring them for specific applications.

The methoxy group can also be manipulated. It can be cleaved to reveal a hydroxyl group, which can then be further functionalized, or it can be used to direct metallation at an adjacent position, allowing for the introduction of additional substituents. This ability to selectively modify both the chloro and methoxy groups provides a high degree of control over the final molecular structure.

Role in the Total Synthesis of Pyrazine-Containing Natural Products and Bioactive Molecules